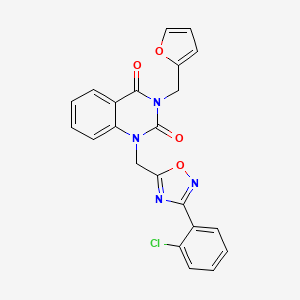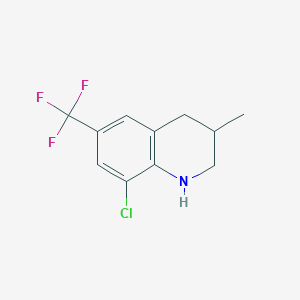
3-Cyclopropylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylpropane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a cyclopropyl group attached to a propane chain, which is further bonded to a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropane-1-thiol typically involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions generally include the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, cyclopropylpropane, using reducing agents like lithium aluminum hydride.
Substitution: Thiol groups are highly nucleophilic and can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution or nitric acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclopropylpropane.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
3-Cyclopropylpropane-1-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways. The cyclopropyl group adds steric hindrance, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Cyclopropylmethanethiol: Similar structure but with a shorter carbon chain.
Cyclopropylmethyl sulfide: Contains a sulfur atom bonded to a cyclopropyl group but lacks the thiol group.
Propiedades
IUPAC Name |
3-cyclopropylpropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXROUBHANBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2443519.png)
